Benzylidene-(3-chlorophenyl)-amine
Description
Benzylidene-(3-chlorophenyl)-amine is a Schiff base formed via the condensation of benzaldehyde and 3-chloroaniline. Its molecular formula is C₁₃H₁₀ClN (molecular weight: 215.68 g/mol), and its CAS registry number is 70-364-0 . Schiff bases like this compound are widely studied for their coordination chemistry, biological activities, and applications in materials science, particularly as corrosion inhibitors . The 3-chloro substituent on the aniline moiety introduces electron-withdrawing effects, influencing the compound’s electronic structure and reactivity.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXWWDRAHMCQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335510 | |
| Record name | Benzylidene-(3-chlorophenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7519-65-5 | |
| Record name | Benzylidene-(3-chlorophenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYLIDENE-3-CHLOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylidene-(3-chlorophenyl)-amine can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with 3-chloroaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions with ethanol as the solvent. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that has been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzylidene-(3-chlorophenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding this compound oxides.
Reduction: Formation of benzyl-(3-chlorophenyl)-amine.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of Benzylidene-(3-chlorophenyl)-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit thymidylate kinase, an enzyme crucial for bacterial DNA synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the phosphorylation of deoxythymidine monophosphate to deoxythymidine diphosphate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
*Estimated logP based on analogs (e.g., 3-ethoxy derivative logP = 3.836 ).
Key Findings
Substituent Effects on Corrosion Inhibition Electron-withdrawing groups (EWGs) like NO₂ and Cl enhance inhibition efficiency by increasing adsorption onto metal surfaces via stronger dipole interactions. For example, the 4-nitro derivative exhibits the highest inhibition efficiency (85–90% at 1 mM) in 1 M HCl on aluminum, followed by 4-chloro (~75–80%), and 3-chloro (~70–75%) . Electron-donating groups (EDGs) like OCH₃ reduce inhibition efficiency due to weaker metal-ligand interactions. The 2-methoxy derivative shows ~50–60% efficiency under similar conditions .
Positional Isomerism
- Para-substituted analogs (e.g., 4-chloro) generally outperform meta or ortho isomers due to better planarity and resonance stabilization. For instance, 4-chloro derivatives exhibit 5–10% higher inhibition than 3-chloro analogs .
Halogen Effects Bromine substitution (as in Benzylidene-(3-bromophenyl)-amine) increases molecular weight and hydrophobicity (logP ~4.2 vs.
Thermal and Physical Properties
- The 3-chloro derivative’s boiling point is estimated at 698 K (Joback method), comparable to other halogenated Schiff bases .
- Nitro and bromo analogs exhibit higher melting points due to stronger intermolecular forces .
Mechanistic Insights
- Mixed-type inhibition: Polarization studies confirm that Schiff bases like this compound act as mixed inhibitors, suppressing both anodic and cathodic reactions on metal surfaces .
- Adsorption behavior : The 3-chloro substituent enhances adsorption via Cl–metal interactions, but steric hindrance in ortho-substituted analogs (e.g., 2-methoxy) reduces surface coverage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
